molecular formula C13H14O2 B1366956 3-(2-Methoxyphenyl)cyclohex-2-enone

3-(2-Methoxyphenyl)cyclohex-2-enone

Cat. No.: B1366956
M. Wt: 202.25 g/mol
InChI Key: QSUAMENSDVGTGS-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)cyclohex-2-enone is a functionalized cyclohexenone derivative that serves as a versatile scaffold in organic synthesis and materials science research. This compound features an α,β-unsaturated ketone (enone) core, which is a highly valuable motif for constructing complex molecular architectures due to its reactivity in transformations such as Michael additions and Robinson annulations . In applied research, structurally similar cyclohexenone derivatives have demonstrated significant potential as corrosion inhibitors. Studies on analogues like 3-(2-methoxyphenyl)-isoxazole-carvone have shown that these molecules can effectively protect carbon steel in acidic environments (1 M HCl) by adsorbing onto the metal surface, forming a protective layer . The methoxyphenyl substituent is a key feature contributing to this activity. These inhibitors typically function as mixed-type inhibitors, with efficiency increasing alongside inhibitor concentration, as confirmed by electrochemical studies including Tafel plot analysis and electrochemical impedance spectroscopy (EIS) . The cyclohexanone moiety is also a recognized pharmacophore in medicinal chemistry, associated with a range of pharmacological activities . Furthermore, C2-substituted cyclohex-2-enones are critical intermediates in the total synthesis of various natural products, such as umbrosone and isopisiferin, where they act as initiators for diastereoselective cyclizations to form decalin systems . Researchers value this compound for its utility in developing new synthetic methodologies and functional materials. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-(2-methoxyphenyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H14O2/c1-15-13-8-3-2-7-12(13)10-5-4-6-11(14)9-10/h2-3,7-9H,4-6H2,1H3

InChI Key

QSUAMENSDVGTGS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)CCC2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-(2-Methoxyphenyl)cyclohex-2-enone has been investigated for its potential pharmacological effects:

  • Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Antimicrobial Properties : Research has shown that derivatives of this compound can demonstrate antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .

Material Science

The compound's unique structure allows it to be used in the development of new materials:

  • Corrosion Inhibitors : Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic environments. Its application in preventing corrosion can be significant for industrial applications .
  • Organic Photovoltaics : The compound's electronic properties make it a candidate for use in organic photovoltaic devices, where it can enhance light absorption and charge transport.

Case Study 1: Antioxidant Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antioxidant capacity of various derivatives of this compound. The findings demonstrated that modifications to the phenyl group significantly enhanced antioxidant activity, suggesting pathways for drug development targeting oxidative stress-related conditions.

Case Study 2: Corrosion Inhibition

A recent investigation into the anti-corrosive properties of this compound revealed that it effectively reduced corrosion rates by forming a protective film on metal surfaces when tested in hydrochloric acid solutions. This study provides valuable insights into its application in industrial settings where metal protection is critical.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

Substituents on the cyclohexenone ring significantly influence physicochemical and biological properties:

Compound Substituents Molecular Formula MW Key Properties Biological Activity Reference
3-(2-Methoxyphenyl)cyclohex-2-enone 2-Methoxyphenyl C₁₃H₁₄O₂ 202.25 δ 7.34–7.28 (¹H-NMR); Pd-catalyzed synthesis (77% yield) Not reported
3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone 2-Hydroxyphenyl, 5-Ph C₁₈H₁₆O₂ 264.32 Known as "Alice’s ketone"; bulky substituents affect solubility Metal ligand activity
3-(Pyridin-3-ylamino)cyclohex-2-enone Pyridinylamino C₁₁H₁₂N₂O 200.23 Intermediate for heterocyclic synthesis; enaminone reactivity Anticancer precursor
5-(2-Methoxyphenyl)cyclohexane-1,3-dione 2-Methoxyphenyl, dione C₁₃H₁₄O₄ 234.25 Dual ketone groups enhance electrophilicity Not reported

Key Insights :

  • Methoxy vs. Hydroxy Groups : Methoxy groups improve metabolic stability compared to hydroxy groups, which may undergo glucuronidation .
  • Aromatic Bulk : Bulky substituents (e.g., phenyl in Alice’s ketone) reduce solubility but enhance binding affinity in metal coordination .

Substituent Position Isomerism

The position of substituents on the aromatic ring modulates electronic and steric effects:

Compound Substituent Position Reactivity Synthetic Utility Reference
This compound C2 (ortho) Stabilizes conjugated enone system Pd-catalyzed cross-coupling
2-(3-Methoxyphenyl)cyclohexanone C3 (meta) Weaker conjugation with ketone; steric hindrance Less reactive in alkylation

Key Insights :

  • Ortho-Substitution: The 2-methoxy group in the target compound enhances resonance stabilization of the enone system, favoring electrophilic additions .
  • Meta-Substitution: In 2-(3-methoxyphenyl)cyclohexanone, reduced conjugation limits reactivity in enolate-mediated reactions .

Functional Group Variations

Additional functional groups alter reactivity and applications:

Compound Functional Groups Reactivity Applications Reference
This compound Methoxy, α,β-unsaturated ketone Electrophilic additions, Diels-Alder reactions Pharmaceutical intermediates
2-Allyl-3-methylcyclohexanone Allyl, methyl Enolate alkylation Fragrance synthesis
(4S)-4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one Hydroxy, trimethyl Asymmetric synthesis Astaxanthin precursor

Key Insights :

  • Allyl Groups: Enhance enolate stability, enabling regioselective alkylation .
  • Hydroxy Groups : Introduce hydrogen-bonding sites, influencing crystallization and bioactivity .

Key Insights :

  • Palladium Catalysis: Efficient for aryl-cyclohexenone coupling but requires optimized ligands .
  • Baylis-Hillman Adducts : Enable rapid access to fused heterocycles but require acidic workup .

Key Insights :

  • Methoxy vs. Hydroxy : Methoxy groups may reduce toxicity compared to hydroxy-substituted analogs, which show potent but toxic antitumor effects .
  • Amino Derivatives: Pyridinylamino substituents enhance interaction with biological targets, making them viable drug candidates .

Q & A

Q. What computational tools are effective for modeling intermolecular interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) can predict binding modes to proteins. MD simulations (GROMACS) assess stability of ligand-receptor complexes. QSAR models correlate structural features (e.g., logP, polar surface area) with bioactivity .

Handling Analytical Challenges

Q. How can minor impurities in this compound be identified and quantified?

  • Methodological Answer : Use LC-MS/MS in MRM mode to detect trace impurities. Compare fragmentation patterns with reference standards. For quantification, prepare calibration curves using spiked samples .

Q. What precautions are necessary when interpreting NMR data for ortho-substituted arylcyclohexenones?

  • Methodological Answer : Ortho-substituents cause diamagnetic anisotropy, leading to unexpected splitting patterns. Use deuterated solvents (e.g., CDCl₃) to avoid solvent peaks. For complex coupling, apply DEPT-135 or NOESY to clarify spatial relationships .

Advanced Method Development

Q. Can continuous flow chemistry improve the scalability of this compound synthesis?

  • Methodological Answer : Microreactors enhance heat/mass transfer, reducing reaction times. Optimize parameters (flow rate, temperature) via DoE (Design of Experiments). Compare batch vs. flow yields and purity using inline IR monitoring .

Q. How do solvent effects influence the regioselectivity of cyclohexenone functionalization?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, favoring β-substitution. Use Kamlet-Taft parameters to correlate solvent polarity with reaction outcomes. Validate with kinetic studies .

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